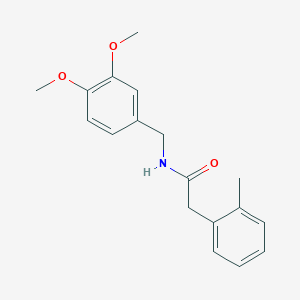![molecular formula C17H30N4 B5310343 4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-2-ethyl-1-isopropylpiperazine](/img/structure/B5310343.png)
4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-2-ethyl-1-isopropylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-2-ethyl-1-isopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively in the scientific community due to its potential applications in various fields.
Scientific Research Applications
This compound has been studied extensively in the scientific community due to its potential applications in various fields. It has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Mechanism of Action
The mechanism of action of 4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-2-ethyl-1-isopropylpiperazine is not fully understood. However, it has been suggested that it may act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. Additionally, this compound has been shown to reduce pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-2-ethyl-1-isopropylpiperazine in lab experiments is its potential therapeutic applications. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.
Future Directions
There are several future directions for the study of this compound. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other neurotransmitters and receptors to better understand its mechanism of action. Additionally, future studies could focus on optimizing the synthesis method to increase the yield and purity of the compound.
Synthesis Methods
The synthesis of 4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-2-ethyl-1-isopropylpiperazine involves the reaction of 1-methyl-5-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde with cyclopropylamine and 2-ethyl-1-isopropylpiperazine in the presence of a catalyst. The resulting product is purified using column chromatography to obtain a pure compound.
properties
IUPAC Name |
4-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-2-ethyl-1-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4/c1-5-16-12-20(8-9-21(16)13(2)3)11-15-10-18-19(4)17(15)14-6-7-14/h10,13-14,16H,5-9,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCGUEXDKWRMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(C)C)CC2=C(N(N=C2)C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-[4-(diethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5310277.png)
![5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5310293.png)

![4-(3-chloro-4-methoxybenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5310302.png)
![1-[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B5310308.png)

![1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole](/img/structure/B5310313.png)
![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-[(1-methyl-1H-imidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5310320.png)
![2-{4-[(benzylamino)methyl]-2-chloro-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5310322.png)
![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-{[5-(2-furyl)isoxazol-3-yl]methyl}acetamide](/img/structure/B5310325.png)
![N-isopropyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5310350.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-thienyl)acetamide](/img/structure/B5310351.png)
![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5310352.png)